2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxycyclopentylmethyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which can be synthesized by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The aldehyde is then subjected to a reductive amination reaction with (1-hydroxycyclopentyl)methylamine to form the corresponding benzylamine derivative. Finally, the benzylamine is acylated with benzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the benzene ring can enhance its binding affinity to these targets, while the hydroxycyclopentylmethyl group can modulate its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: A simpler analog lacking the hydroxycyclopentylmethyl group.
2-chloro-6-fluorobenzyl alcohol: Contains a hydroxyl group instead of the amide functionality.
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A structurally related compound with different substituents on the benzene ring.
Uniqueness
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is unique due to the presence of the hydroxycyclopentylmethyl group, which can impart distinct chemical and biological properties compared to its simpler analogs. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-4-3-5-10(15)11(9)12(17)16-8-13(18)6-1-2-7-13/h3-5,18H,1-2,6-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHDNYJQUUZXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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